molecular formula C11H14N2O B14165218 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde

1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde

Cat. No.: B14165218
M. Wt: 190.24 g/mol
InChI Key: BVJMXDFBZPYYPJ-UHFFFAOYSA-N
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Description

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde is a complex organic compound with a unique structure that includes a hexahydro-bipyridinyl ring system and an aldehyde functional group

Preparation Methods

The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound followed by the introduction of the aldehyde group through oxidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The bipyridinyl ring system can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bipyridinyl ring system may also interact with various receptors and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde can be compared with other similar compounds, such as:

  • 1,2,3,4,5,6-Hexahydro-[4,4’]bipyridinyl
  • 1,2,3,4,5,6-Hexahydro-[2,3’]bipyridinyl
  • 1,2,3,4,5,6-Hexahydro-[2,2’]bipyridinyl These compounds share the hexahydro-bipyridinyl ring system but differ in the position and type of functional groups. The presence of the aldehyde group in 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-carbaldehyde makes it unique and influences its reactivity and applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-piperidin-4-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-8-9-1-2-11(13-7-9)10-3-5-12-6-4-10/h1-2,7-8,10,12H,3-6H2

InChI Key

BVJMXDFBZPYYPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)C=O

Origin of Product

United States

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